Cas no 1621066-71-4 ((S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol)

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol structure
1621066-71-4 structure
Product Name:(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol
CAS-nummer:1621066-71-4
MF:C31H22F6O2
MW:540.495609760284
CID:4554154
PubChem ID:139269737
Update Time:2024-11-01

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol Chemische en fysische eigenschappen

Naam en identificatie

    • (S)​-2,​2',​3,​3'-​Tetrahydro-​6,​6'-​bis[4-​(trifluoromethyl)​phenyl]​-1,​1'-spirobi[1H-​indene]​-​7,​7'-​diol
    • (S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol
    • (S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol
    • (S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol,99%e.e.
    • 1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-, (1S)-
    • (S)-6,6'-Bis(4-(trifluoromethyl)phenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
    • (R)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol
    • 5,5'-bis[4-(trifluoromethyl)phenyl]-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
    • 1621066-71-4
    • (R)-6,6'-Bis(4-(trifluoromethyl)phenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
    • 1435948-34-7
    • (S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol
    • Inchi: 1S/C31H22F6O2/c32-30(33,34)21-7-1-17(2-8-21)23-11-5-19-13-15-29(25(19)27(23)38)16-14-20-6-12-24(28(39)26(20)29)18-3-9-22(10-4-18)31(35,36)37/h1-12,38-39H,13-16H2
    • InChI-sleutel: UYODDMGKGRQHHQ-UHFFFAOYSA-N
    • LACHT: [C@]12(C3=C(C=CC(C4=CC=C(C(F)(F)F)C=C4)=C3O)CC1)C1=C(C=CC(C3=CC=C(C(F)(F)F)C=C3)=C1O)CC2

Berekende eigenschappen

  • Exacte massa: 540.15239891g/mol
  • Monoisotopische massa: 540.15239891g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 2
  • Complexiteit: 786
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9.1
  • Topologisch pooloppervlak: 40.5Ų

Experimentele eigenschappen

  • Kleur/vorm: No data avaiable
  • Dichtheid: No data available
  • Smeltpunt: No data available
  • Kookpunt: No data available
  • Vlampunt: No data available
  • Dampfdruk: No data available

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol Beveiligingsinformatie

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S79240-100mg
1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-, (1S)-
1621066-71-4
100mg
¥4168.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S854116-100mg
(S)\u200b-2,\u200b2',\u200b3,\u200b3'-\u200bTetrahydro-\u200b6,\u200b6'-\u200bbis[4-\u200b(trifluoromethyl)\u200bphenyl]\u200b-1,\u200b1'-spirobi[1H-\u200bindene]\u200b-\u200b7,\u200b7'-\u200bdiol
1621066-71-4 ≥98%,99%e.e.
100mg
¥3,363.00 2022-08-31

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol Gerelateerde literatuur

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